1,3-Bis(1-(methylphenyl)ethenyl)benzene
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Overview
Description
1,3-Bis(1-(methylphenyl)ethenyl)benzene is an organic compound with the molecular formula C24H22 It is a derivative of benzene, where two methylphenyl groups are attached to the benzene ring through ethenyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-(methylphenyl)ethenyl)benzene typically involves the reaction of benzene derivatives with appropriate ethenylating agents. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-(methylphenyl)ethenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the production process, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1-(methylphenyl)ethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl groups to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) with Lewis acids (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
1,3-Bis(1-(methylphenyl)ethenyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Bis(1-(methylphenyl)ethenyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(1-methylethenyl)benzene: A similar compound with ethenyl groups instead of methylphenyl groups.
1,3-Bis(1-methylphenyl)propane: A derivative with a propane linkage instead of ethenyl.
1,3-Bis(1-phenylethenyl)benzene: A compound with phenylethenyl groups instead of methylphenyl.
Uniqueness
1,3-Bis(1-(methylphenyl)ethenyl)benzene stands out due to its unique structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
125025-98-1 |
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Molecular Formula |
C24H22 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1,3-bis[1-(2-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C24H22/c1-17-10-5-7-14-23(17)19(3)21-12-9-13-22(16-21)20(4)24-15-8-6-11-18(24)2/h5-16H,3-4H2,1-2H3 |
InChI Key |
BPOKXOUKXFUPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=C)C2=CC(=CC=C2)C(=C)C3=CC=CC=C3C |
Origin of Product |
United States |
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